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Comparative Analysis of Diammonium
Glycyrrhizinate and Glycyrrhizic Acid in Antiviral
Studies

A comprehensive guide for researchers and drug development professionals on the antiviral
properties, mechanisms of action, and experimental data of Diammonium Glycyrrhizinate
versus its parent compound, Glycyrrhizic Acid.

Diammonium Glycyrrhizinate (DG) and Glycyrrhizic Acid (GA), the primary active component
of licorice root, have garnered significant attention in the scientific community for their broad-
spectrum antiviral activities.[1][2] Both compounds have demonstrated inhibitory effects against
a range of DNA and RNA viruses, including coronaviruses, influenza viruses, hepatitis viruses,
and herpesviruses.[1][3][4] This guide provides a detailed comparative analysis of DG and GA,
focusing on their antiviral efficacy, mechanisms of action, and the experimental methodologies
used to evaluate their performance. DG, a salt of GA, is noted for its enhanced stability and
solubility, which may offer advantages in bioavailability and therapeutic applications.[5][6][7]

Quantitative Analysis of Antiviral Activity

The following table summarizes the in vitro antiviral activities of Diammonium Glycyrrhizinate
and Glycyrrhizic Acid against various viruses. The data highlights the effective concentrations
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required to inhibit viral replication (ECso) and the concentrations that cause toxicity to host cells

(CCso), providing a selectivity index (Sl) to gauge the therapeutic window.

Selectivit
Compoun . . Referenc
d Virus Cell Line ECso CCso y Index
(S)
Diammoniu
m HCoV- 360 + 21 > 4000
o H460 >11.1 [5]

Glycyrrhizi 0C43 pg/mL pg/mL
nate (DG)
HCoV- 277+ 4 > 4000

Huh7 >14.4 [5]
229E pg/mL pg/mL
SARS- 115-391 > 4000 >10.2 -

Vero E6 [5]1[8]
CoV-2 pg/mL pg/mL 34.8
Glycyrrhizi > 24000

) SARS-CoV  Vero 365 uM > 65 [9]

c Acid (GA) UM
SARS- 0.44 Not Not

Vero E6 - - [9]
CoV-2 mg/mL specified specified
Influenza

> 1000
A/HIN1l/pd MDCK > CTDso 1 [10]
pg/mL
mO09
Herpes
Simplex Not Not Not
: . 0.5mM . . [1][11]
Virus-1 specified specified specified
(HSV-1)
Epstein-
] Not

Barr Virus -~ 0.04 mM 4.8 mM 120 [3][12]

specified
(EBV)

Note: Direct comparison of ECso values should be made with caution due to variations in

experimental conditions, including cell lines, viral strains, and assay methods.

© 2025 BenchChem. All rights reserved.

2/10

Tech Support


https://www.mdpi.com/1422-0067/26/13/6334
https://www.mdpi.com/1422-0067/26/13/6334
https://www.mdpi.com/1422-0067/26/13/6334
https://pubmed.ncbi.nlm.nih.gov/40650113/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9697235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7127794/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.680674/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8290359/
https://karger.com/int/article/66/1/41/835599/Broad-Antiviral-Spectrum-of-Glycyrrhizic-Acid-for
https://pmc.ncbi.nlm.nih.gov/articles/PMC10015762/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Mechanisms of Antiviral Action

Both DG and GA share similar multifaceted mechanisms of antiviral action, primarily targeting
the early stages of viral infection and modulating the host's immune response.[1][2]

1. Inhibition of Viral Entry: A key mechanism for both compounds is the interruption of viral
entry into host cells.[5][13] For coronaviruses, DG has been shown to bind to the receptor-
binding domain (RBD) of the spike protein, thereby blocking its interaction with the host cell's
ACE2 receptor.[5][8] This prevents viral attachment and subsequent membrane fusion.
Glycyrrhizic acid has also been reported to interfere with the interaction between the SARS-
CoV-2 spike protein and ACE2.[14] Additionally, GA can alter the fluidity of the cell membrane,
which can inhibit the fusion of the viral envelope with the cell membrane, a mechanism
observed in studies against HIV-1.[4][15]

2. Inhibition of Viral Replication: Both compounds can inhibit the replication of viral genetic
material.[1][2] Glycyrrhizic acid has been shown to inhibit the viral polymerase of the influenza
virus by interfering with the binding of the high mobility group box 1 (HMGB1) protein to the
viral nucleoprotein.[1] It can also inhibit the main protease (Mpro or 3CLpro) of SARS-CoV-2,
an enzyme crucial for viral replication.[1][11]

3. Modulation of Host Immune and Inflammatory Responses: A significant aspect of the
therapeutic effect of DG and GA in viral diseases is their anti-inflammatory and
immunomodulatory properties.[2][16] They can inhibit the production of pro-inflammatory
cytokines and chemokines, such as those mediated by the HMGB1/TLR4 signaling pathway.[1]
By suppressing inflammatory pathways like NF-kB, these compounds can mitigate the
excessive inflammation often associated with severe viral infections.[16]

Below is a diagram illustrating the key antiviral mechanisms of Diammonium Glycyrrhizinate
and Glycyrrhizic Acid.
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Caption: Antiviral mechanisms of DG and GA.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of
Diammonium Glycyrrhizinate and Glycyrrhizic Acid.

Cell Viability and Cytotoxicity Assay

This protocol is essential to determine the concentration range at which the compounds are not
toxic to the host cells.

o Objective: To determine the 50% cytotoxic concentration (CCso) of the test compound.
e Method (e.g., CellTiter-Glo® Luminescent Cell Viability Assay):

o Seed cells (e.g., Vero E6, H460, Huh7) in a 96-well plate at an appropriate density and
incubate for 24 hours.
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o Prepare serial dilutions of Diammonium Glycyrrhizinate or Glycyrrhizic Acid in culture
medium.

o Remove the old medium from the cells and add 100 pL of the compound dilutions to the
respective wells. Include wells with medium only (background control) and cells with
medium but no compound (vehicle control).

o Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g.,
24-48 hours).

o Equilibrate the plate and its contents to room temperature for 30 minutes.

o Add 100 pL of CellTiter-Glo® Reagent to each well.

o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

o Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
o Measure the luminescence using a plate reader.

o Calculate the percentage of cell viability relative to the vehicle control and determine the
CCso value using non-linear regression analysis.

In Vitro Antiviral Activity Assay (Plague Reduction
Assay)

This assay is a gold standard for quantifying the inhibition of viral infectivity.

o Objective: To determine the 50% effective concentration (ECso) of the test compound
required to inhibit virus-induced plague formation.

e Method:
o Seed host cells in 6-well or 12-well plates to form a confluent monolayer.

o Prepare serial dilutions of the virus and perform a plaque assay to determine the
appropriate viral titer for the main experiment (typically aiming for 50-100 plaques per
well).
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o In the main experiment, pre-incubate the confluent cell monolayers with various
concentrations of DG or GA for a specified time (e.g., 1-2 hours).

o Remove the compound-containing medium and infect the cells with the virus at a
multiplicity of infection (MOI) that yields countable plaques. Allow the virus to adsorb for 1
hour.

o After adsorption, remove the viral inoculum and wash the cells with phosphate-buffered
saline (PBS).

o Overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing
the respective concentrations of the test compound.

o Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days), which is
virus-dependent.

o Fix the cells with a solution like 4% paraformaldehyde.

o Stain the cells with a crystal violet solution to visualize the plagues.

o Count the number of plaques in each well and calculate the percentage of plaque
reduction compared to the virus control (no compound).

o Determine the ECso value by plotting the percentage of inhibition against the compound
concentration and using non-linear regression.

The workflow for a typical in vitro antiviral screening is depicted in the diagram below.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b155437?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative
Check Availability & Pricing

Start: Select Virus and Host Cell Line

1. Cytotoxicity Assay (CC50 Determination)

Determine non-toxic concentrations

2. Antiviral Efficacy Assay (e.g., Plague Reduction)

\

3. Data Analysis (EC50 Calculation)

N

4. Selectivity Index (SI) Calculation
SI=CC50/EC50

End: Identify Lead Compound

Click to download full resolution via product page

Caption: General workflow for in vitro antiviral screening.

Quantitative Real-Time PCR (gRT-PCR) for Viral RNA
Quantification

This method is used to quantify the amount of viral RNA in infected cells, providing a measure
of viral replication.
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o Objective: To quantify the reduction in viral RNA levels in the presence of the test compound.
e Method:
o Seed cells in a multi-well plate and allow them to adhere.

o Infect the cells with the virus (e.g., HCoV-OC43 at an MOI of 0.05) and simultaneously add
various concentrations of DG or GA.[5]

o Incubate for a specified period (e.g., 24 hours).[5]
o Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).

o Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse
transcriptase enzyme.

o Perform real-time PCR using virus-specific primers and probes. A host housekeeping gene
(e.g., GAPDH) should be used as an internal control for normalization.

o Quantify the viral RNA levels using the cycle threshold (Ct) values. The relative
quantification can be calculated using the AACt method.

o Determine the ECso value based on the dose-dependent reduction in viral RNA levels.

Conclusion

Both Diammonium Glycyrrhizinate and Glycyrrhizic Acid are promising natural compounds
with broad-spectrum antiviral activities. Their primary mechanisms of action involve the
inhibition of viral entry and replication, coupled with potent anti-inflammatory effects. While they
share a common active parent molecule, DG offers improved physicochemical properties like
enhanced solubility and stability, which may translate to better pharmacokinetic profiles and
clinical utility.[5][6][7] The provided experimental data and protocols offer a solid foundation for
researchers to further investigate and compare these compounds in the development of novel
antiviral therapies. Future head-to-head studies under standardized conditions are warranted to
more definitively delineate the comparative efficacy of DG and GA against a wider array of

viruses.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Comparative analysis of Diammonium Glycyrrhizinate
versus glycyrrhizic acid in antiviral studies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b155437#comparative-analysis-of-diammonium-
glycyrrhizinate-versus-glycyrrhizic-acid-in-antiviral-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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